molecular formula C19H22N2O B1325610 4-(4-methylpiperazinomethyl)benzophenone CAS No. 898783-42-1

4-(4-methylpiperazinomethyl)benzophenone

Cat. No.: B1325610
CAS No.: 898783-42-1
M. Wt: 294.4 g/mol
InChI Key: YRSRJTSAWRCXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone” is a new piperazine compound . It has been studied for its anti-nociceptive and anti-inflammatory effects . The compound has shown to decrease the number of writhings induced by acetic acid in a dose-dependent manner . It also reduced oedema formation at all hours of the paw oedema induced by carrageenan test .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to provide the final compound .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 234.29 g/mol . Other physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Antibacterial Activity

A study by Nagaraj, Srinivas, and Rao (2018) explored the synthesis of novel compounds including (4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone, testing their antibacterial activity against various human pathogenic bacteria. Some compounds showed significant inhibition of bacterial growth, highlighting potential applications in developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Synthesis of Amides

Koroleva et al. (2011) synthesized new carboxylic acid amides, including derivatives of (4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone. These amides were key intermediates in the synthesis of antileukemic agents like imatinib (Koroleva et al., 2011).

Herbicidal and Insecticidal Activities

Wang et al. (2015) reported the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, including (4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone. These compounds exhibited favorable herbicidal and insecticidal activities, suggesting their use in agriculture (Wang et al., 2015).

Synthesis of Meperidine Analog

Chang et al. (2006) synthesized several 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones, including analogs of (4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone. This was part of a strategy to create meperidine analogs, which are used in pain management (Chang et al., 2006).

Synthesis of Tetrazolopyrimidinyl Methanones

Gein et al. (2020) synthesized (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones by condensing different aromatic aldehydes. This process highlights the versatility in synthesizing various derivatives of (4-((4-Methylpiperazin-1-yl)methyl)phenyl)(phenyl)methanone (Gein et al., 2020).

Safety and Hazards

The acute oral systemic toxicity of this compound in mice was evaluated through the neutral red uptake (nru) assay. It was classified in GHS category 300 < LD50 < 2000 mg/kg .

Properties

IUPAC Name

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-20-11-13-21(14-12-20)15-16-7-9-18(10-8-16)19(22)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSRJTSAWRCXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642953
Record name {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-42-1
Record name {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.